5-(Azepan-1-yl)-2-(m-tolyl)-4-tosyloxazole

Description

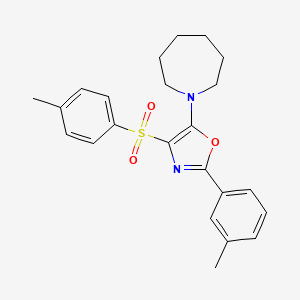

5-(Azepan-1-yl)-2-(m-tolyl)-4-tosyloxazole is a substituted oxazole derivative characterized by three distinct functional groups:

- Position 2: A meta-tolyl (m-tolyl) group, contributing steric bulk and aromatic π-interactions.

- Position 4: A tosyl (p-toluenesulfonyl) group, enhancing electrophilicity and stability .

Structural characterization of related compounds often employs crystallographic tools like SHELX software, widely used for small-molecule refinement and structure determination .

Propriétés

IUPAC Name |

5-(azepan-1-yl)-2-(3-methylphenyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O3S/c1-17-10-12-20(13-11-17)29(26,27)22-23(25-14-5-3-4-6-15-25)28-21(24-22)19-9-7-8-18(2)16-19/h7-13,16H,3-6,14-15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGDHJRVNLVLZJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CC(=C3)C)N4CCCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

5-(Azepan-1-yl)-2-(m-tolyl)-4-tosyloxazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and mechanisms of action, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

The compound features an azepane ring, a m-tolyl group, and a tosyl group attached to an oxazole ring. Its synthesis typically involves multi-step organic reactions, including:

- Formation of the Oxazole Ring : Achieved through cyclization of appropriate precursors.

- Introduction of the Azepane Ring : Via nucleophilic substitution reactions.

- Attachment of the Tosyl Group : Through sulfonylation reactions using tosyl chlorides.

These synthetic routes allow for the exploration of its unique chemical properties and potential biological applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have shown its effectiveness against Gram-positive and Gram-negative bacteria, including:

| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 18 | 16 |

| Pseudomonas aeruginosa | 14 | 64 |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In studies involving various cancer cell lines, significant cytotoxic effects were observed:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast) | 0.0103 | Induction of apoptosis via caspase activation |

| A-549 (Lung) | 0.00803 | Inhibition of cell proliferation |

The mechanism appears to involve the induction of apoptosis, making it a promising candidate for further development in cancer therapy.

The biological activity of this compound is believed to involve interaction with specific molecular targets such as enzymes and receptors. Detailed studies are needed to elucidate these interactions fully. Potential mechanisms include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.

- Receptor Modulation : It could interact with cellular receptors, altering signaling pathways related to cell growth and survival.

Study on Antimicrobial Efficacy

A recent study assessed the antimicrobial efficacy of various derivatives of this compound. The results demonstrated that modifications to the azepane ring significantly influenced activity levels. For instance:

- Derivatives with larger alkyl groups on the azepane ring showed increased antimicrobial potency.

- Substitutions on the m-tolyl group affected selectivity towards different bacterial strains.

Study on Anticancer Properties

Another study focused on the anticancer properties of this compound against human breast cancer cells (MDA-MB-231). The findings indicated that:

- Treatment with varying concentrations led to dose-dependent apoptosis.

- Molecular docking studies revealed strong binding affinity to proteins involved in apoptotic pathways.

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The table below compares key properties of 5-(Azepan-1-yl)-2-(m-tolyl)-4-tosyloxazole with analogs from and . Data for the target compound are inferred based on substituent trends.

Key Observations :

- Substituent Flexibility : The azepan-1-yl group at position 5 introduces conformational flexibility absent in rigid aryl-substituted analogs (e.g., 5c , 5g ). This may enhance solubility in polar solvents compared to fluorophenyl or chlorophenyl derivatives .

- Electronic Effects : The tosyl group at position 4 stabilizes the oxazole core through electron-withdrawing effects, a feature shared across all 4-tosyloxazole derivatives .

- Thermal Stability : Higher melting points in aryl-substituted oxazoles (e.g., 5g : 152–154°C) suggest stronger crystal packing versus azepan-1-yl analogs, where flexible rings may reduce lattice energy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.